molecular formula C10H19NO3 B13641833 Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate

Katalognummer: B13641833
Molekulargewicht: 201.26 g/mol
InChI-Schlüssel: FWFJRSKBVYGJHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate is an organic compound with the molecular formula C10H19NO3. This compound is characterized by the presence of an ethyl ester group, an amino group, and a tetrahydrofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate typically involves the reaction of ethyl 3-bromo-2-((tetrahydrofuran-3-yl)methyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the bromine atom with an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Acyl chlorides or anhydrides are used in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydrofuran ring provides structural stability and influences the compound’s overall reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-amino-2-((tetrahydrofuran-2-yl)methyl)propanoate
  • Ethyl 3-amino-2-((tetrahydrofuran-4-yl)methyl)propanoate
  • Ethyl 3-amino-2-((tetrahydropyran-3-yl)methyl)propanoate

Uniqueness

Ethyl 3-amino-2-((tetrahydrofuran-3-yl)methyl)propanoate is unique due to the specific positioning of the tetrahydrofuran ring, which influences its chemical reactivity and biological activity. The presence of the amino group and ester group in this specific configuration allows for a diverse range of chemical modifications and applications.

Eigenschaften

Molekularformel

C10H19NO3

Molekulargewicht

201.26 g/mol

IUPAC-Name

ethyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate

InChI

InChI=1S/C10H19NO3/c1-2-14-10(12)9(6-11)5-8-3-4-13-7-8/h8-9H,2-7,11H2,1H3

InChI-Schlüssel

FWFJRSKBVYGJHW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC1CCOC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.